N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C31H36N4O3S3 and its molecular weight is 608.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a critical role in the base excision repair pathway and is implicated in various cancer types due to its involvement in DNA repair mechanisms.
The molecular formula of the compound is C25H30N4O3S2 with a molecular weight of approximately 530.1 g/mol. The compound features a complex structure that includes a benzothiazole moiety and a tetrahydrothieno-pyridine core, which are significant for its biological activity.
APE1 is essential for repairing damaged DNA and regulating gene expression. Inhibition of APE1 can enhance the cytotoxic effects of DNA-damaging agents like alkylating agents (e.g., temozolomide), which are commonly used in cancer therapy. The compound has shown low micromolar activity against purified APE1 enzyme and has been effective in potentiating the cytotoxicity of these agents in cellular assays.
Biological Evaluation
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of APE1 : The compound demonstrates potent inhibition of APE1 activity with single-digit micromolar IC50 values. This inhibition leads to an accumulation of apurinic sites in cells treated with DNA-damaging agents, thereby enhancing their efficacy .
- Cytotoxicity Enhancement : In HeLa cell assays, the compound potentiates the cytotoxic effects of methylmethane sulfonate (MMS) and temozolomide, suggesting its potential as a therapeutic agent when used in combination with existing chemotherapeutics .
- ADME Profile : Preliminary studies indicate a favorable absorption, distribution, metabolism, and excretion (ADME) profile. Following intraperitoneal administration in mice at 30 mg/kg, the compound achieved good plasma and brain exposure levels .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the benzothiazole and thieno-pyridine components can significantly affect the inhibitory potency against APE1. For instance:
- The presence of specific substituents on the benzothiazole ring enhances binding affinity.
- Variations in the piperidine sulfonamide group impact solubility and bioavailability.
Case Studies
A focused medicinal chemistry effort around this compound has led to several notable findings:
- Combination Therapies : In preclinical models, combining this compound with standard chemotherapy drugs has resulted in improved therapeutic outcomes compared to monotherapy.
- Targeted Cancer Therapy : The ability to selectively inhibit APE1 suggests potential applications in targeted cancer therapies where DNA repair pathways are overactive.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C25H30N4O3S2 |
Molecular Weight | 530.1 g/mol |
APE1 IC50 | Low micromolar range |
Administration Route | Intraperitoneal |
Animal Model | Mice |
Efficacy Enhancement | Potentiation of MMS and temozolomide |
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O3S3/c1-19(2)34-14-13-24-27(18-34)40-31(28(24)30-32-25-7-5-6-8-26(25)39-30)33-29(36)22-9-11-23(12-10-22)41(37,38)35-16-20(3)15-21(4)17-35/h5-12,19-21H,13-18H2,1-4H3,(H,33,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPVCQDCMZGWDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C5=NC6=CC=CC=C6S5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.